1-[1-(4-methoxyphenyl)cyclopropanecarbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine 1-[1-(4-methoxyphenyl)cyclopropanecarbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Brand Name: Vulcanchem
CAS No.: 1775460-17-7
VCID: VC7026830
InChI: InChI=1S/C25H27N3O3/c1-30-21-9-7-20(8-10-21)25(13-14-25)24(29)28-15-11-18(12-16-28)17-22-26-23(27-31-22)19-5-3-2-4-6-19/h2-10,18H,11-17H2,1H3
SMILES: COC1=CC=C(C=C1)C2(CC2)C(=O)N3CCC(CC3)CC4=NC(=NO4)C5=CC=CC=C5
Molecular Formula: C25H27N3O3
Molecular Weight: 417.509

1-[1-(4-methoxyphenyl)cyclopropanecarbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

CAS No.: 1775460-17-7

Cat. No.: VC7026830

Molecular Formula: C25H27N3O3

Molecular Weight: 417.509

* For research use only. Not for human or veterinary use.

1-[1-(4-methoxyphenyl)cyclopropanecarbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine - 1775460-17-7

Specification

CAS No. 1775460-17-7
Molecular Formula C25H27N3O3
Molecular Weight 417.509
IUPAC Name [1-(4-methoxyphenyl)cyclopropyl]-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Standard InChI InChI=1S/C25H27N3O3/c1-30-21-9-7-20(8-10-21)25(13-14-25)24(29)28-15-11-18(12-16-28)17-22-26-23(27-31-22)19-5-3-2-4-6-19/h2-10,18H,11-17H2,1H3
Standard InChI Key DNIIKHSPAMKJEO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2(CC2)C(=O)N3CCC(CC3)CC4=NC(=NO4)C5=CC=CC=C5

Introduction

1-[1-(4-Methoxyphenyl)cyclopropanecarbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a complex organic compound with a molecular formula of C25H27N3O3 and a molecular weight of 417.51 g/mol . This compound combines a cyclopropane ring with a piperidine moiety and an oxadiazole ring, making it a candidate for various pharmacological applications due to its structural diversity.

Synthesis and Preparation

The synthesis of this compound likely involves multiple steps, starting with the preparation of the cyclopropane ring and the oxadiazole moiety. The cyclopropane ring can be synthesized using various methods, such as the Simmons-Smith reaction, while the oxadiazole ring can be formed through condensation reactions involving hydrazine derivatives. The final compound is obtained by linking these components to the piperidine ring.

Potential Biological Activity

Given its structural components, this compound may exhibit biological activities similar to those of other piperidine and oxadiazole derivatives. These compounds are often explored for their potential as inhibitors or modulators in various biological pathways, including neurotransmitter systems and enzyme inhibition.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator